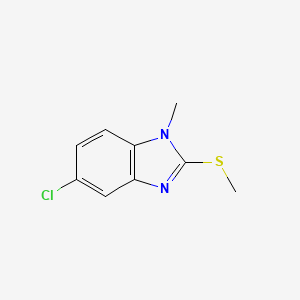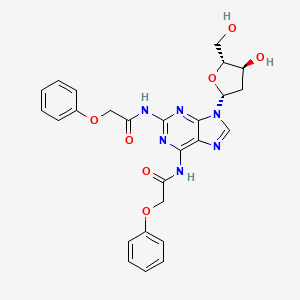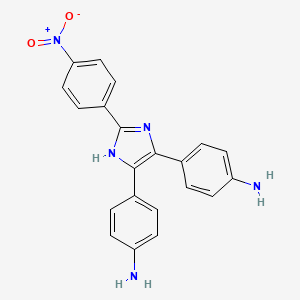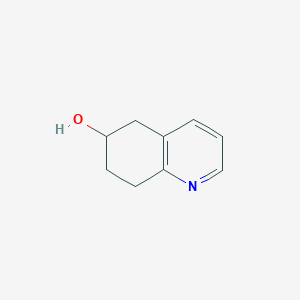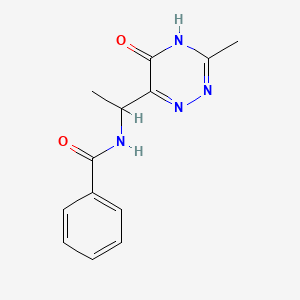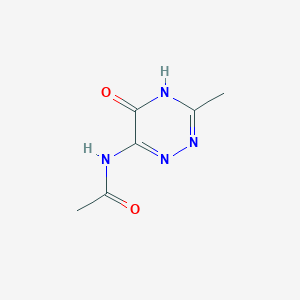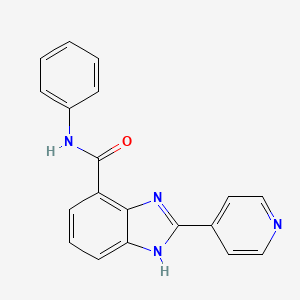![molecular formula C20H16N2O3 B12934717 1-(9-Nitro-5-phenyl-2,5-dihydrobenzo[b]oxepin-7-yl)cyclopropane-1-carbonitrile](/img/structure/B12934717.png)
1-(9-Nitro-5-phenyl-2,5-dihydrobenzo[b]oxepin-7-yl)cyclopropane-1-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(9-Nitro-5-phenyl-2,5-dihydrobenzo[b]oxepin-7-yl)cyclopropane-1-carbonitrile is a complex organic compound with a unique structure that includes a nitro group, a phenyl group, and a cyclopropane ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(9-Nitro-5-phenyl-2,5-dihydrobenzo[b]oxepin-7-yl)cyclopropane-1-carbonitrile typically involves multiple steps, starting with the preparation of the benzo[b]oxepin core This can be achieved through a series of cyclization reactions, often involving the use of strong acids or bases as catalysts
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors to improve reaction efficiency and the development of more environmentally friendly catalysts and solvents.
化学反応の分析
Types of Reactions
1-(9-Nitro-5-phenyl-2,5-dihydrobenzo[b]oxepin-7-yl)cyclopropane-1-carbonitrile can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amine, which can then participate in further functionalization reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Electrophilic aromatic substitution reactions typically require a Lewis acid catalyst, such as aluminum chloride (AlCl₃), and an appropriate electrophile.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while electrophilic aromatic substitution could introduce various functional groups onto the phenyl ring.
科学的研究の応用
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials with unique properties.
Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Its potential bioactivity could be explored for the development of new pharmaceuticals, particularly in the areas of anti-inflammatory and anticancer research.
Industry: The compound could be used in the development of new polymers or other materials with specific mechanical or chemical properties.
作用機序
The mechanism by which 1-(9-Nitro-5-phenyl-2,5-dihydrobenzo[b]oxepin-7-yl)cyclopropane-1-carbonitrile exerts its effects would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes or receptors, potentially inhibiting or modulating their activity. The nitro group and cyclopropane ring are likely to play key roles in these interactions, either through direct binding or by influencing the compound’s overall conformation and reactivity.
類似化合物との比較
Similar Compounds
1-(9-Nitro-5-phenyl-2,5-dihydrobenzo[b]oxepin-7-yl)cyclopropane-1-carbonitrile: shares structural similarities with other benzo[b]oxepin derivatives, which also feature the characteristic oxepin ring fused to a benzene ring.
Nitrobenzene derivatives: Compounds with nitro groups attached to benzene rings are common in both industrial and pharmaceutical chemistry.
Cyclopropane-containing compounds: The cyclopropane ring is a feature of many bioactive molecules, including some antibiotics and anticancer agents.
Uniqueness
The uniqueness of this compound lies in its combination of structural features, which confer a distinct set of chemical and biological properties. The presence of both a nitro group and a cyclopropane ring within the same molecule is relatively rare and could lead to unique reactivity and interactions with biological targets.
特性
分子式 |
C20H16N2O3 |
|---|---|
分子量 |
332.4 g/mol |
IUPAC名 |
1-(9-nitro-5-phenyl-2,5-dihydro-1-benzoxepin-7-yl)cyclopropane-1-carbonitrile |
InChI |
InChI=1S/C20H16N2O3/c21-13-20(8-9-20)15-11-17-16(14-5-2-1-3-6-14)7-4-10-25-19(17)18(12-15)22(23)24/h1-7,11-12,16H,8-10H2 |
InChIキー |
KJQVIKIGSAAQJH-UHFFFAOYSA-N |
正規SMILES |
C1CC1(C#N)C2=CC3=C(C(=C2)[N+](=O)[O-])OCC=CC3C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


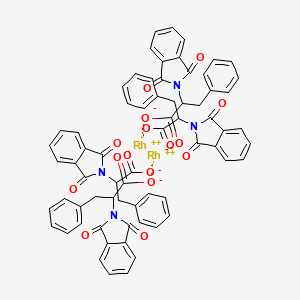
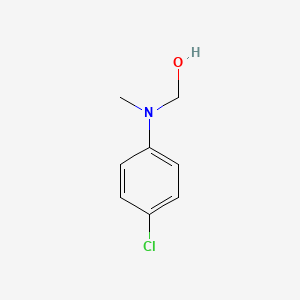
![Rel-(1R,2S,4S)-1-(mercaptomethyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-ol](/img/structure/B12934657.png)
![Ethyl 2-((1-methyl-9-(3-phenylpropyl)-9H-pyrido[3,4-b]indol-7-yl)oxy)acetate](/img/structure/B12934667.png)
